
(R)-1-Aminopentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Aminopentan-3-ol is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for synthesizing ®-1-Aminopentan-3-ol involves the asymmetric reduction of 3-pentanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Reductive Amination: Another approach is the reductive amination of 3-pentanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3-pentanone in the presence of a chiral catalyst is often employed. This method is scalable and provides high yields of ®-1-Aminopentan-3-ol.
Types of Reactions:
Oxidation: ®-1-Aminopentan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed:
Oxidation: 3-Pentanone, 3-Pentanal
Reduction: Various secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
Chemistry:
Chiral Building Block: ®-1-Aminopentan-3-ol is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology:
Enzyme Inhibitors: It serves as a precursor for the synthesis of enzyme inhibitors that target specific biological pathways.
Medicine:
Pharmaceuticals: The compound is utilized in the development of drugs, particularly those requiring chiral purity for efficacy and safety.
Industry:
Material Science: It is used in the production of polymers and other materials that benefit from its chiral properties.
Mechanism of Action
The mechanism of action of ®-1-Aminopentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, leading to inhibition or activation of biological pathways. This interaction can modulate various physiological processes, making it valuable in drug development.
Comparison with Similar Compounds
(S)-1-Aminopentan-3-ol: The enantiomer of ®-1-Aminopentan-3-ol, with similar chemical properties but different biological activities.
1-Amino-2-propanol: A structurally similar compound with different applications and reactivity.
1-Amino-3-butanol: Another related compound with distinct chemical and biological properties.
Uniqueness:
Chirality: The ®-enantiomer of 1-Aminopentan-3-ol is unique in its ability to interact with chiral environments in biological systems, providing specific effects that are not achievable with the racemic mixture or the (S)-enantiomer.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(3R)-1-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
InChI Key |
RPOTYPSPQZVIJY-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@H](CCN)O |
Canonical SMILES |
CCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


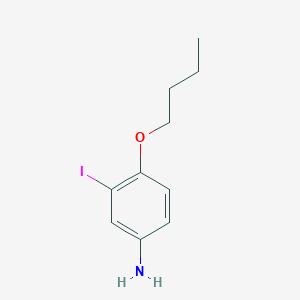
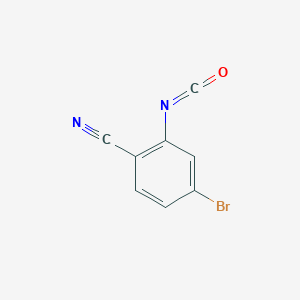
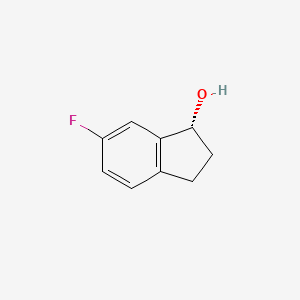
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)

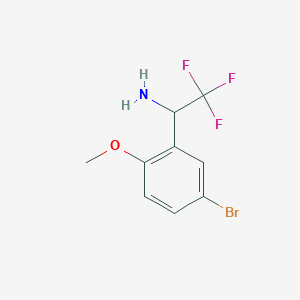
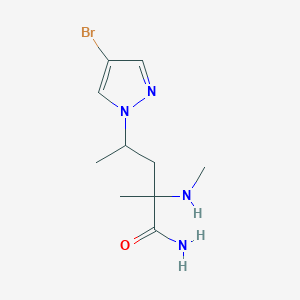
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)
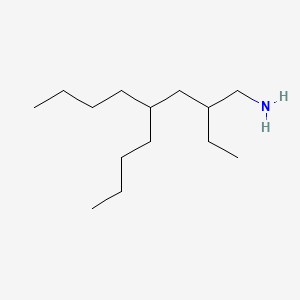
![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
